molecular formula C18H19ClN2O3S2 B2867126 1-((4-chlorophenyl)sulfonyl)-N-(2-(methylthio)phenyl)pyrrolidine-2-carboxamide CAS No. 1048386-19-1

1-((4-chlorophenyl)sulfonyl)-N-(2-(methylthio)phenyl)pyrrolidine-2-carboxamide

Cat. No.: B2867126
CAS No.: 1048386-19-1
M. Wt: 410.93
InChI Key: SITLJVQYRWKBGA-UHFFFAOYSA-N
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Description

1-((4-chlorophenyl)sulfonyl)-N-(2-(methylthio)phenyl)pyrrolidine-2-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound features a pyrrolidine ring, a sulfonyl group, and a methylthio group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method is the reaction of 4-chlorobenzenesulfonyl chloride with 2-(methylthio)aniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with a carboxylic acid derivative to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and optimizing parameters is common to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

  • Oxidation: Formation of sulfonyl oxide derivatives.

  • Reduction: Reduction of the sulfonyl group to sulfide derivatives.

  • Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: Studied for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl

  • 2-(Methylthio)aniline derivatives

  • Other pyrrolidine derivatives with different substituents

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(2-methylsulfanylphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S2/c1-25-17-7-3-2-5-15(17)20-18(22)16-6-4-12-21(16)26(23,24)14-10-8-13(19)9-11-14/h2-3,5,7-11,16H,4,6,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITLJVQYRWKBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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